molecular formula C22H19N3O5 B608385 N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide CAS No. 1253452-78-6

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide

Cat. No. B608385
M. Wt: 405.41
InChI Key: LTWQQWSXYYXVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide” is a chemical compound with the molecular formula C22H19N3O5 . It is also known by the synonyms KS176 and 1253452-78-6 .


Molecular Structure Analysis

The molecular weight of this compound is 405.4 g/mol . The IUPAC name is N - [4- (2-hydroxyethyl)phenyl]-2- [ (4-nitrobenzoyl)amino]benzamide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 405.4 g/mol . It has 3 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds . The topological polar surface area is 124 Ų . The compound has a heavy atom count of 30 .

Scientific Research Applications

  • Polymer Synthesis : A study by Yokozawa et al. (2002) demonstrated the synthesis of well-defined poly(p-benzamide) with low polydispersity, which is a type of aromatic polyamide. The synthesis process involved using phenyl 4-nitrobenzoate as an initiator, showing the relevance of similar benzamide compounds in polymerization processes (Yokozawa et al., 2002).

  • Thermal Stability of Polymers : Research by Mehdipour‐Ataei, Sarrafi, and Hatami (2004) focused on synthesizing thermally stable polyimides using a diamine with a built-in sulfone, ether, and amide structure, which included the reaction of 4-aminophenol with 4-nitrobenzoyl chloride. This highlights the potential application of benzamides in creating high-performance materials (Mehdipour‐Ataei et al., 2004).

  • Antimicrobial and Antiproliferative Properties : Kumar et al. (2012) conducted a study on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, including derivatives with a 4-nitrobenzamide component. They found significant in vitro antibacterial and antifungal activities, as well as antiproliferative effects against various cancer cell lines, suggesting the potential of benzamide derivatives in pharmaceutical applications (Kumar et al., 2012).

  • Material Chemistry and Solubility : A study by Mehdipour‐Ataei et al. (2005) on poly(sulfone ether amide amide)s, which involved the synthesis of N-(4-hydroxy phenyl)-4-nitrobenzamide, revealed the potential of these materials in applications requiring thermal stability and solubility. This work contributes to the understanding of how benzamide derivatives can enhance the properties of polymers (Mehdipour‐Ataei et al., 2005).

properties

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c26-14-13-15-5-9-17(10-6-15)23-22(28)19-3-1-2-4-20(19)24-21(27)16-7-11-18(12-8-16)25(29)30/h1-12,26H,13-14H2,(H,23,28)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWQQWSXYYXVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide

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